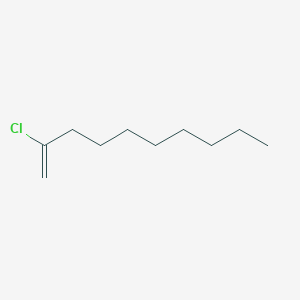

2-Chloro-1-decene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

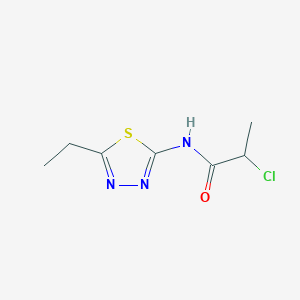

2-Chloro-1-decene is an organic compound that falls under the category of alkenes1. It is represented by the molecular formula C10H19Cl2. The compound is particularly interesting because it exhibits different structural forms, or isomers, due to the double bond’s position within the molecule1.

Synthesis Analysis

The synthesis of 2-Chloro-1-decene involves a process known as oligomerization. The oligomerization of ethylene, a smaller alkene, is the most common method of producing decene on an industrial scale1. In this process, multiple ethylene molecules combine to form the larger alkene1. Catalysts such as phosphoric acid are commonly employed in the oligomerization process to increase its efficiency1.Molecular Structure Analysis

The molecular structure of 2-Chloro-1-decene is dictated by the alkene structure, particularly the presence of a double bond in its molecular structure1. The E/Z system is used to describe the geometry of a given alkene structure3. The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority3.

Chemical Reactions Analysis

The chemical reactions of 2-Chloro-1-decene are primarily dictated by the presence of the double bond in its structure1. The double bond allows for various reactions to occur, including addition reactions, oxidation reactions, and polymerization reactions1.

Physical And Chemical Properties Analysis

2-Chloro-1-decene is a colorless liquid under standard temperature and pressure conditions1. It has a high boiling point and density compared to lower alkenes1. It is less reactive than smaller alkenes but more reactive than the corresponding alkane, decane1.Aplicaciones Científicas De Investigación

TiO2-Photocatalyzed Epoxidation

A study conducted by Ohno et al. (2001) explored the epoxidation of 1-decene, a closely related compound to 2-Chloro-1-decene, using TiO2 powder under UV and visible light. This research highlights the potential of TiO2 in photocatalyzed reactions, offering insights for similar applications in compounds like 2-Chloro-1-decene (Ohno, Masaki, Hirayama, & Matsumura, 2001).

Homogeneous Catalysis in Hydroformylation

Horváth et al. (1998) investigated the hydroformylation of decene-1, another similar compound, in the presence of a fluorous-soluble rhodium catalyst. This study could provide a foundation for understanding the catalytic processes involving 2-Chloro-1-decene (Horváth et al., 1998).

Dechlorination of Halogenated Compounds

Lee et al. (2013) focused on the dechlorination of halogenated compounds, providing relevant insights into the potential environmental applications of 2-Chloro-1-decene dechlorination (Lee et al., 2013).

Anaerobic Bacterial Dechlorination

Loffler et al. (1997) observed the transformation of 1,2-dichloropropane by anaerobic bacteria, indicating the biological pathways for dechlorination that might be applicable to 2-Chloro-1-decene (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).

Boron Phosphate in Oligomerization

Tada et al. (1987) explored the oligomerization of 1-decene using boron phosphate, offering a perspective on potential catalysts for 2-Chloro-1-decene oligomerization (Tada, Suzuka, & Imizu, 1987).

Ethylene Trimerization and Decene Formation

Zilbershtein et al. (2014) studied decene formation in ethylene trimerization, shedding light on mechanisms that could be relevant for 2-Chloro-1-decene processing (Zilbershtein, Kardash, Suvorova, & Golovko, 2014).

Safety And Hazards

Like many chemical substances, 2-Chloro-1-decene must be handled with care due to its potential hazards4. The compound is known to cause skin irritation and serious eye damage upon contact4. Additionally, prolonged or repeated exposure to 2-Chloro-1-decene might result in skin dryness or cracking4.

Direcciones Futuras

The future directions of 2-Chloro-1-decene are not explicitly mentioned in the search results. However, given the importance of alkenes in the chemical industry, it is likely that research will continue to explore new synthesis methods, applications, and safety measures for compounds like 2-Chloro-1-decene1.

Propiedades

IUPAC Name |

2-chlorodec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSXGRCBUWJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460449 |

Source

|

| Record name | 2-chlorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-decene | |

CAS RN |

89632-03-1 |

Source

|

| Record name | 2-chlorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)

![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)

![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)